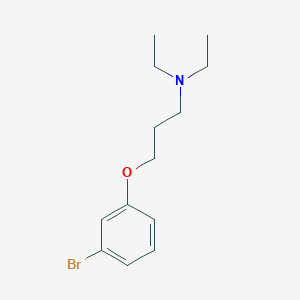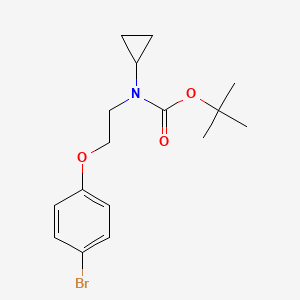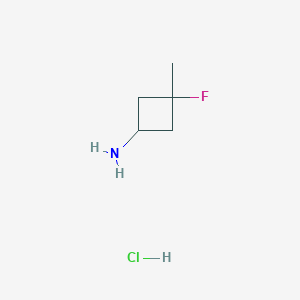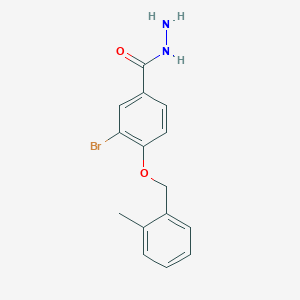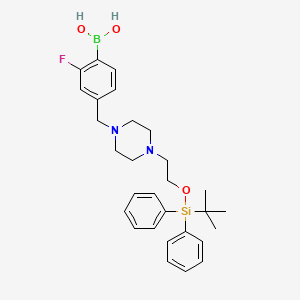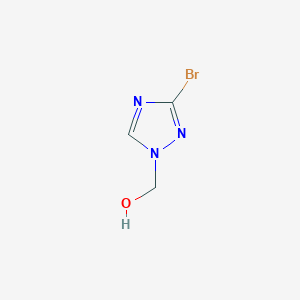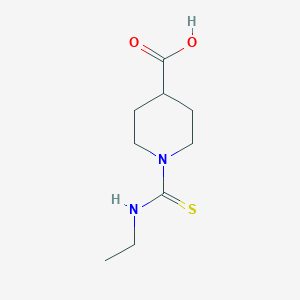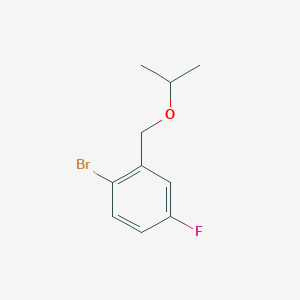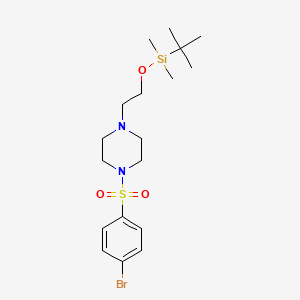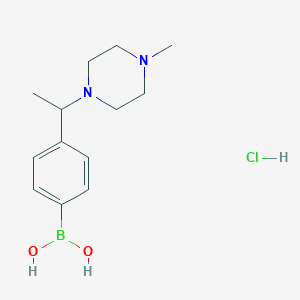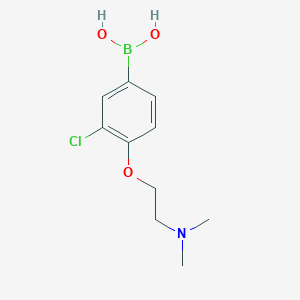
(3-氯-4-(2-(二甲氨基)乙氧基)苯基)硼酸
描述
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid , often referred to as DMEDA-B(OH)₂ , is a boronic acid derivative. It features a boron atom attached to a phenyl ring, which in turn bears a chlorine substituent and an ethoxy group containing a dimethylamino moiety. The boronic acid functionality makes it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of DMEDA-B(OH)₂ involves several steps. While I don’t have specific details on the exact synthetic route, boronic acids are typically prepared through borylation reactions. One common method is the Suzuki–Miyaura coupling , where an aryl or vinyl halide reacts with a boronic acid derivative in the presence of a palladium catalyst. Further optimization and functionalization steps may be necessary to obtain the desired compound.
Molecular Structure Analysis
The molecular structure of DMEDA-B(OH)₂ consists of the following components:
- A phenyl ring with a chlorine substituent at the 3-position.
- An ethoxy group attached to the phenyl ring via an oxygen atom.
- A boron atom directly bonded to the phenyl ring.
Chemical Reactions Analysis
DMEDA-B(OH)₂ can participate in various chemical reactions:
- Cross-coupling Reactions : It can undergo Suzuki–Miyaura coupling with aryl or vinyl halides to form C–C bonds.
- Hydroboration : The boron atom can react with alkenes or alkynes, leading to the formation of new carbon–boron bonds.
- Arylation and Alkenylation : DMEDA-B(OH)₂ can serve as an arylating or alkenylating agent in synthetic transformations.
Physical And Chemical Properties Analysis
- Solubility : DMEDA-B(OH)₂ is typically soluble in organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran.
- Melting Point : The melting point may vary, but it generally falls within a range suitable for handling in the laboratory.
科学研究应用
1. 抗癌活性
(E/Z)-(4-(3-(2-((4-氯苯基)氨基)-4-(二甲氨基)噻唑-5-基)-2-(乙氧羰基)-3-氧代丙-1-烯-1-基)苯基)硼酸表现出有希望的抗癌活性。它针对不同的细胞系进行了测试,并在低浓度下显示出显着的活性,表明其在癌症治疗中进一步发展的潜力 (Zagade 等人,2020)。
2. 与氯金酸的反应
在探索五羰基[(二甲氨基)乙氧基碳烯]铬(0) 与氯金酸反应的研究中,观察到各种金-碳烯配合物的形成。这表明类似化合物在金配合物的合成中具有潜在用途,这可能与材料科学和催化有关 (Fischer & Bock, 1985)。
3. 四芳基五硼酸盐的形成
涉及各种苯基硼酸(包括类似于 (3-氯-4-(2-(二甲氨基)乙氧基)苯基)硼酸的化合物)与芳氧铑配合物反应的研究导致了四芳基五硼酸盐的形成。这些发现可能对开发用于催化或材料科学应用的新配合物产生影响 (Nishihara, Nara, & Osakada, 2002)。
4. 争夺反应中的平衡
对硼化合物上取代基的交换(包括类似于 (3-氯-4-(2-(二甲氨基)乙氧基)苯基)硼酸的取代基)的研究提供了对这些反应的平衡和动力学的见解。这些知识对于理解硼化合物在各种化学过程中的行为至关重要 (Hofmeister & Wazer, 1964)。
5. 荧光猝灭
硼酸衍生物(如 5-氯-2-甲氧基苯基硼酸)在不同醇中室温下的荧光猝灭研究,突出了这些化合物在传感技术中的潜在应用。该研究揭示了不同构象异构体的存在以及氢键在醇环境中的影响 (Geethanjali 等人,2015)。
安全和危害
- Air and Moisture Stability : Boronic acids, including DMEDA-B(OH)₂, are usually air- and moisture-sensitive. Proper handling under inert conditions is essential.
- Toxicity : While I don’t have specific toxicity data for DMEDA-B(OH)₂, boronic acids should be handled with care due to their potential toxicity.
未来方向
Research on DMEDA-B(OH)₂ could explore the following areas:
- Functionalization : Develop new synthetic methodologies using DMEDA-B(OH)₂ as a starting material.
- Applications : Investigate its use in drug discovery, catalysis, and materials science.
属性
IUPAC Name |
[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUXBZKTHGGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



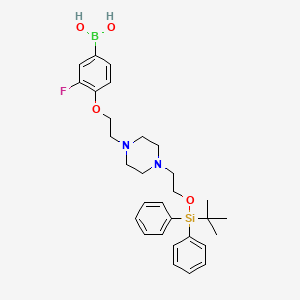
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)
![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)
